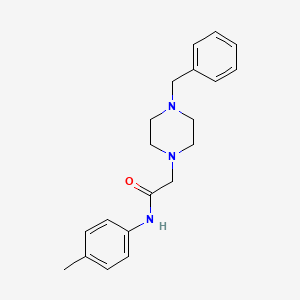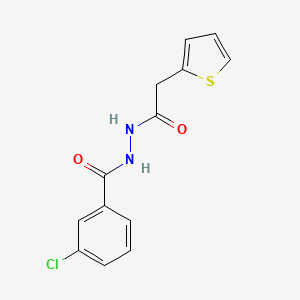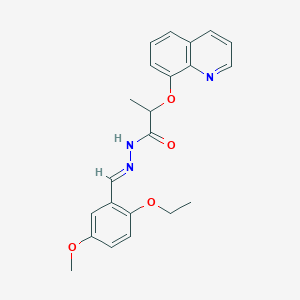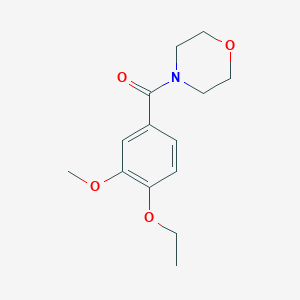![molecular formula C19H17NO3 B5762827 N-[2-(hydroxymethyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5762827.png)
N-[2-(hydroxymethyl)phenyl]-2-(1-naphthyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(hydroxymethyl)phenyl]-2-(1-naphthyloxy)acetamide, commonly known as HN1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science.
Mécanisme D'action
The mechanism of action of HN1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. HN1 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. HN1 has also been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
HN1 has been shown to have several biochemical and physiological effects. In vitro studies have shown that HN1 inhibits the production of prostaglandins and reduces the expression of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In animal studies, HN1 has been shown to have analgesic and anti-inflammatory effects. HN1 has also been shown to have sedative and anxiolytic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using HN1 in lab experiments is its low toxicity and high solubility in water, which makes it easy to handle and administer. However, one of the limitations of using HN1 is its limited stability in aqueous solutions, which can affect its efficacy and reproducibility in experiments.
Orientations Futures
There are several future directions for research on HN1. One potential direction is the development of new drugs based on HN1 for the treatment of pain and inflammation. Another potential direction is the exploration of HN1's herbicidal properties and its potential use as an alternative to traditional herbicides. Additionally, further research is needed to fully understand the mechanism of action of HN1 and its effects on various biological systems.
Méthodes De Synthèse
HN1 can be synthesized using a simple and efficient method that involves the reaction of 2-naphthol with 2-chloro-N-(2-hydroxyethyl)benzamide in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure HN1.
Applications De Recherche Scientifique
HN1 has been extensively studied for its potential applications in various fields of science. In medicine, HN1 has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. In agriculture, HN1 has been found to have herbicidal properties, making it a potential alternative to traditional herbicides. In environmental science, HN1 has been studied for its potential use in the removal of heavy metals from contaminated water.
Propriétés
IUPAC Name |
N-[2-(hydroxymethyl)phenyl]-2-naphthalen-1-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-12-15-7-2-4-10-17(15)20-19(22)13-23-18-11-5-8-14-6-1-3-9-16(14)18/h1-11,21H,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXKPGLOHOYSBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC=CC=C3CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(hydroxymethyl)phenyl]-2-naphthalen-1-yloxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5762755.png)

![4-[2-(3,4-dichlorobenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 3-methyl-4-nitrobenzoate](/img/structure/B5762771.png)
![4-[(2-ethoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5762774.png)
![1-[5-fluoro-2-methyl-4-(1-piperazinyl)phenyl]-1-butanone](/img/structure/B5762775.png)

![3-fluoro-4-[4-(phenylsulfonyl)-1-piperazinyl]benzonitrile](/img/structure/B5762798.png)
![4-[4-phenyl-5-(2-thienyl)-1H-imidazol-2-yl]benzonitrile](/img/structure/B5762808.png)




![2-ethyl-3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5762856.png)